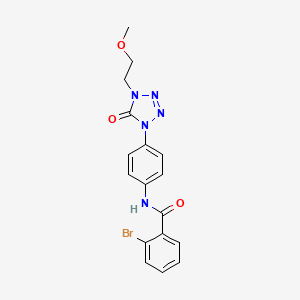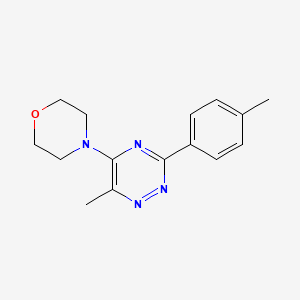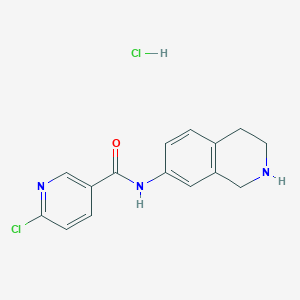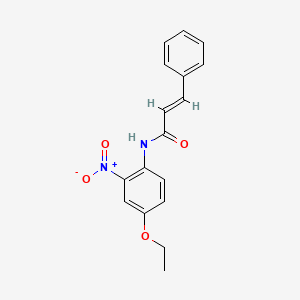
3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a tetrazole ring, a triazole ring, a piperidine ring, and a benzoyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular formula of this compound is C22H21FN8O2, and its molecular weight is 448.462. It contains several heterocyclic rings (tetrazole and triazole), which are likely to contribute to its chemical reactivity and potential biological activity.
Applications De Recherche Scientifique
Angiotensin II Antagonists
One significant application of similar 1,2,4-triazole derivatives is as angiotensin II (AII) antagonists, which are crucial in regulating blood pressure and electrolyte balance. A study by Ashton et al. (1993) synthesized and evaluated a series of 4H-1,2,4-triazoles as potent AII antagonists, demonstrating their potential in treating hypertension and related cardiovascular diseases (Ashton et al., 1993).
Serotonin 5-HT2 Antagonists
Compounds structurally related to 1,2,4-triazoles have shown efficacy as serotonin 5-HT2 antagonists. Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one derivatives, finding potent 5-HT2 antagonist activity. These findings suggest potential applications in treating disorders associated with serotonin regulation, such as depression and anxiety (Watanabe et al., 1992).
Structural Characterization and Crystallography
The chemical structure and crystalline forms of similar 1,2,4-triazole derivatives have been explored for their unique properties. Kariuki et al. (2021) synthesized and characterized the crystal structure of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, contributing to the understanding of molecular interactions and stabilities in solid states (Kariuki et al., 2021).
Antimicrobial Studies
1,2,4-Triazole derivatives have also been studied for their antimicrobial properties. Rameshbabu et al. (2019) investigated the antimicrobial behavior of triazole-thiazolidine clubbed heterocyclic compounds, indicating their potential application in developing new antimicrobial agents (Rameshbabu et al., 2019).
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, it would be interesting to investigate its potential biological activities and applications, given the known activities of other tetrazole and triazole compounds .
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN8O2/c23-18-6-1-2-7-19(18)31-20(25-26-22(31)33)12-15-8-10-29(11-9-15)21(32)16-4-3-5-17(13-16)30-14-24-27-28-30/h1-7,13-15H,8-12H2,(H,26,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXAGLAOLEUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362432.png)
![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)

![4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362436.png)
![1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2362439.png)




![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)